5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
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Overview
Description
5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound that belongs to the thiazepine family Thiazepines are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with cb1 and cb2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
Compounds with similar structures have been reported to show high selectivity towards cb2 receptors . They bind to these receptors and modulate their activity, leading to changes in the physiological processes controlled by the endocannabinoid system .
Result of Action
Modulation of cb1 and cb2 receptors can potentially lead to changes in pain sensation, mood, and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated to promote cyclization, leading to the formation of the thiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiazepines depending on the reagents used.
Scientific Research Applications
5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share a similar core structure but differ in the heteroatoms present in the ring.
Thiazolo[4,5-b]pyridines: These compounds have a similar thiazepine ring but with additional nitrogen atoms in the structure.
Uniqueness
5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is unique due to its specific substitution pattern and the presence of a sulfur atom in the ring. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-11-8-4-2-3-5-9(8)13-7-6-10(11)12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLPEEUPLOKPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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